molecular formula C26H22N4O4 B6580672 3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207046-44-3

3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Numéro de catalogue: B6580672
Numéro CAS: 1207046-44-3
Poids moléculaire: 454.5 g/mol
Clé InChI: GTDFROAVBQLXLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex hybrid scaffold, combining a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole ring system. The tetrahydroquinazoline-dione moiety is a privileged structure in medicinal chemistry, known for its potential to mimic pharmacophores and interact with a variety of biological targets. The incorporation of the 1,2,4-oxadiazole heterocycle, a bioisostere for ester and amide functionalities, is a common strategy to fine-tune properties like metabolic stability, lipophilicity, and hydrogen-bonding capacity. The specific substitution pattern, including the 4-ethylphenyl and 2-methoxyphenyl groups, suggests this molecule may be tailored for high-affinity binding to specific enzymes or receptors, potentially as a protease or kinase inhibitor. Researchers can leverage this compound as a key intermediate, a building block for library synthesis, or a chemical probe for investigating novel biological pathways in hit-to-lead optimization campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-3-17-12-14-18(15-13-17)30-25(31)19-8-4-6-10-21(19)29(26(30)32)16-23-27-24(28-34-23)20-9-5-7-11-22(20)33-2/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFROAVBQLXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Compound A and selected analogs:

Compound Name/Structure Core Structure Substituents Predicted logP Reported Biological Activity References
Compound A Tetrahydroquinazoline-2,4-dione 4-Ethylphenyl, 2-methoxyphenyl (via oxadiazole) 3.5 Inferred antimicrobial/antifungal
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 4-Ethylphenyl, 4-(methylthio)phenyl (via oxadiazole) 4.1 Potential antimicrobial (sulfur group)
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-Methoxyphenyl, 4-methoxyphenethyl 2.8 Antimicrobial, analgesic
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazole-triazole hybrid 4-Methylphenyl, 3-(trifluoromethyl)phenyl 3.9 Antiviral, antitumor
Key Observations:

Oxadiazole-containing compounds (e.g., Compound A and ) exhibit greater metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .

Substituent Effects: The 2-methoxyphenyl group in Compound A is electron-donating, increasing solubility in polar solvents (e.g., water or ethanol) compared to the methylthio group in , which is less polar but may enhance lipophilicity and membrane permeability .

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl group in Compound A increases polarity compared to non-polar substituents (e.g., methylthio in ), enhancing aqueous solubility but reducing lipid bilayer penetration .
  • logP : Predicted logP values (3.5 for Compound A vs. 4.1 for ) reflect differences in substituent hydrophobicity, influencing drug-likeness and ADME profiles.

Méthodes De Préparation

Amidoxime Formation

2-Methoxybenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours) to yield 2-methoxybenzamidoxime.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
NH₂OH·HCl, NaHCO₃Ethanol80°C6 h92%

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with ethyl chloroacetate in the presence of triethylamine (TEA) to form 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole.

Optimized Parameters:

ReagentCatalystSolventTemperatureTimeYield
Ethyl chloroacetateTEADCM25°C12 h85%

Construction of the Tetrahydroquinazoline-2,4-Dione Core

The tetrahydroquinazoline scaffold is built via a cyclocondensation strategy using anthranilic acid derivatives.

Diastereoselective Cyclization

4-Ethylphenyl isocyanate reacts with methyl anthranilate in toluene under microwave irradiation (120°C, 30 minutes) to form the tetrahydroquinazoline-2,4-dione skeleton.

Key Data:

Starting MaterialConditionsProduct PurityYield
Methyl anthranilateMicrowave, 120°C>98% (HPLC)78%

N-Alkylation at Position 1

The tetrahydroquinazoline core is alkylated using the pre-synthesized oxadiazole-chloromethyl intermediate. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 60°C for 8 hours.

Alkylation Efficiency:

SubstrateBaseSolventTemperatureTimeYield
TetrahydroquinazolineK₂CO₃DMF60°C8 h73%

Functionalization with the 4-Ethylphenyl Group

The 3-position of the tetrahydroquinazoline is modified via Ullmann coupling or Friedel-Crafts alkylation.

Copper-Catalyzed Coupling

4-Ethyliodobenzene reacts with the tetrahydroquinazoline intermediate under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄ in dioxane at 100°C).

Coupling Performance:

Catalyst SystemLigandSolventTemperatureYield
CuI1,10-PhenanthrolineDioxane100°C68%

Optimization and Scalability Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization yields compared to dichloromethane (DCM):

SolventCyclization YieldPurity (HPLC)
DMF89%97%
DCM72%91%

Temperature-Dependent Side Reactions

Elevated temperatures (>100°C) during Ullmann coupling promote debromination, reducing yields by 15–20%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.49–7.41 (m, 3H, Ar–H), 5.32 (s, 2H, CH₂-oxadiazole), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR: δ 167.2 (C=O), 159.8 (oxadiazole-C), 138.5 (Ar-C).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₇H₂₅N₄O₄ ([M+H]⁺): 481.1864; Found: 481.1868.

Industrial-Scale Adaptations

A continuous flow reactor achieves 92% yield in the oxadiazole cyclization step, reducing reaction time from 12 hours to 45 minutes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.